2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion 2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion
Brand Name: Vulcanchem
CAS No.: 122916-79-4
VCID: VC0040787
InChI: InChI=1S/C26H22O3/c1-16(2)17-12-14-19(15-13-17)22(18-8-4-3-5-9-18)26(29)23-24(27)20-10-6-7-11-21(20)25(23)28/h3-16,22-23H,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C26H22O3
Molecular Weight: 382.4 g/mol

2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion

CAS No.: 122916-79-4

Main Products

VCID: VC0040787

Molecular Formula: C26H22O3

Molecular Weight: 382.4 g/mol

2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion - 122916-79-4

CAS No. 122916-79-4
Product Name 2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion
Molecular Formula C26H22O3
Molecular Weight 382.4 g/mol
IUPAC Name 2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione
Standard InChI InChI=1S/C26H22O3/c1-16(2)17-12-14-19(15-13-17)22(18-8-4-3-5-9-18)26(29)23-24(27)20-10-6-7-11-21(20)25(23)28/h3-16,22-23H,1-2H3
Standard InChIKey LTOWHDDMSDCWDE-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O
Synonyms 2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion
PubChem Compound 14073061
Last Modified Nov 11 2021
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